1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile is an organic compound that features a fluoromethyl group attached to a pyrrole ring. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile typically involves the fluoromethylation of pyrrole derivatives. One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process uses visible light and tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process . Industrial production methods often rely on scalable and efficient synthetic routes that can be optimized for high yield and purity.
Chemical Reactions Analysis
1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The fluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Medicine: It is explored for its potential use in drug discovery and development, given the unique properties imparted by the fluoromethyl group.
Industry: The compound finds applications in the development of advanced materials with improved stability and performance
Mechanism of Action
The mechanism by which 1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile exerts its effects involves interactions with specific molecular targets. The fluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile can be compared with other fluorinated pyrrole derivatives, such as:
- 1-(Difluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile
- 1-(Trifluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile These compounds share similar structural features but differ in the number of fluorine atoms attached to the methyl group. The unique properties of this compound, such as its specific reactivity and physicochemical characteristics, make it distinct and valuable for certain applications .
Biological Activity
1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile is a pyrrole derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound suggest it may possess unique interactions with biological targets, making it a candidate for further investigation.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C7H8FN3
- Molecular Weight : 167.16 g/mol
The presence of the fluoromethyl group and the carbonitrile moiety are significant as they can influence the compound's lipophilicity, stability, and interaction with biological macromolecules.
Biological Activity Overview
Research indicates that pyrrole derivatives, including this compound, exhibit various biological activities. These include antibacterial, antifungal, and anticancer properties. The following subsections detail specific findings related to its biological activity.
Antimicrobial Activity
Studies have shown that pyrrole derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains:
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
This compound | TBD | Staphylococcus aureus |
Pyrrole Derivative A | 3.125 | Escherichia coli |
Pyrrole Derivative B | 12.5 | Pseudomonas aeruginosa |
These findings suggest that the compound could be a lead structure for developing new antimicrobial agents.
Anticancer Activity
Pyrrole derivatives have also been explored for their anticancer potential. In vitro studies indicate that certain pyrrole compounds exhibit cytotoxic effects on cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values : Ranging from 10 μM to 50 μM for various derivatives.
The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation through interference with specific signaling pathways.
Mechanistic Studies
Mechanistic studies on pyrrole derivatives often focus on their interaction with biological targets. For instance, research has indicated that these compounds may inhibit enzymes critical for bacterial survival or cancer cell proliferation:
- Target Enzymes : Dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis.
- Inhibition Type : Competitive inhibition observed in enzyme assays.
Case Studies
Recent studies have highlighted specific cases where pyrrole derivatives have been tested for their biological activity:
-
Study on Antimicrobial Activity :
- Researchers synthesized a series of pyrrole derivatives and evaluated their activity against resistant strains of bacteria.
- Results showed that certain modifications at the 5-position of the pyrrole ring enhanced antimicrobial potency.
-
Cancer Cell Line Evaluation :
- A series of fluorinated pyrroles were tested against various cancer cell lines, revealing promising results in inhibiting tumor growth.
- The study concluded that the introduction of electron-withdrawing groups significantly improved anticancer activity.
Properties
Molecular Formula |
C7H7FN2 |
---|---|
Molecular Weight |
138.14 g/mol |
IUPAC Name |
1-(fluoromethyl)-5-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C7H7FN2/c1-6-2-3-7(4-9)10(6)5-8/h2-3H,5H2,1H3 |
InChI Key |
AZEOERVSWQBXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CF)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.